Benzene, 1,2-bis(dimethylcarbamyloxy)-
Description
This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. The compound is structurally related to carbamate esters, which are known for applications in agrochemicals and pharmaceuticals due to their hydrolytic stability and bioactivity .
Properties
CAS No. |
63884-50-4 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-13(2)11(15)17-9-7-5-6-8-10(9)18-12(16)14(3)4/h5-8H,1-4H3 |
InChI Key |
FZGVIEAHUXJJJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis(dimethylcarbamyloxy)- typically involves multiple steps, starting with the functionalization of the benzene ring. One common method is the nucleophilic aromatic substitution of a benzene derivative with appropriate reagents. The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of Benzene, 1,2-bis(dimethylcarbamyloxy)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and acylation to introduce the dimethylcarbamyloxy groups onto the benzene ring .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-bis(dimethylcarbamyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzene, 1,2-bis(dimethylcarbamyloxy)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis(dimethylcarbamyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Data
Table 1: Interaction Energies and Geometries (Adapted from )
| Compound | Interaction Energy (kJ/mol) | Geometry (Boron Centers) |
|---|---|---|
| 1,2-bis(dichloroboryl)benzene | -120 to -150 | Planar (neutral), Tetrahedral (anionic) |
| Carbamoyloxy analogs | Not reported | Likely planar due to resonance |
Table 2: Solubility Trends (Inferred)
| Compound | Solubility in Water | Solubility in Organic Solvents |
|---|---|---|
| Benzene, 1,2-dimethoxy- | Low | High (e.g., ethanol, ether) |
| Carbamoyloxy derivatives | Very low | Moderate (e.g., DMSO, acetone) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
